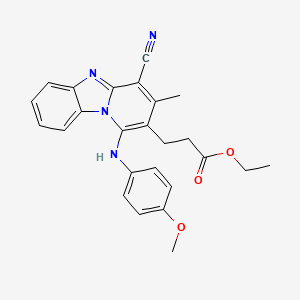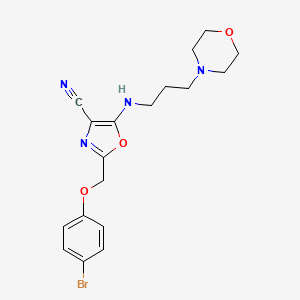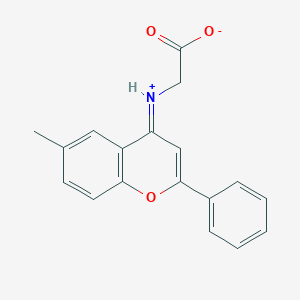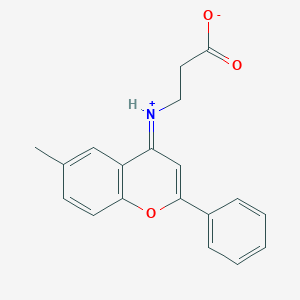
MFCD02366802
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD02366802 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes functional groups that are essential for its reactivity and interactions with other molecules.
Métodos De Preparación
The synthesis of MFCD02366802 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of plasma-treated ergosterol reactants. The preparation method involves treating ergosterol with plasma to produce intermediates such as ESP-1 [(22E,24R)-5α,6α-epoxy-3β-hydroxyergosta-8,22-dien-7-one] and ESP-2 (5,6-epoxyergosterol) . These intermediates are then further processed to obtain this compound. Industrial production methods may involve large-scale plasma treatment reactors to ensure consistent and high-yield production of the compound.
Análisis De Reacciones Químicas
MFCD02366802 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include organoboron compounds and palladium catalysts. The reaction conditions typically involve mild temperatures and the presence of a base to facilitate the coupling process. Major products formed from these reactions include complex organic molecules that are valuable in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
MFCD02366802 has a broad range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create complex molecules. In biology, it can be used to study cellular processes and interactions due to its ability to interact with specific molecular targets. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug delivery systems and as a component in biomedical devices . Industrial applications include its use in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD02366802 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes. For example, in drug delivery systems, this compound can enhance the delivery and efficacy of therapeutic agents by targeting specific cells or tissues . The molecular pathways involved may include signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
MFCD02366802 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with analogous functional groups and reactivity patterns. For instance, compounds like ESP-1 and ESP-2, which are intermediates in its synthesis, share some structural similarities . this compound is unique in its specific functional groups and the stability it offers in various reactions. This uniqueness makes it a valuable compound in both research and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in leveraging its full potential in various applications.
Propiedades
IUPAC Name |
ethyl 3-[4-cyano-1-(4-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-4-32-23(30)14-13-19-16(2)20(15-26)25-28-21-7-5-6-8-22(21)29(25)24(19)27-17-9-11-18(31-3)12-10-17/h5-12,27H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHUHQRHBNSXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,6-Dimethylmorpholin-4-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B7757187.png)
![[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B7757197.png)
![methyl 2-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757202.png)
![methyl 2-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757207.png)
![methyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757214.png)
![methyl 2-[[(E)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7757216.png)
![methyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7757223.png)
![methyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B7757226.png)


![Ethyl 3-{4-cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B7757241.png)
![Ethyl 3-[1-(3-chloro-4-methylanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B7757253.png)
![11-[(2-Phenylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7757254.png)
